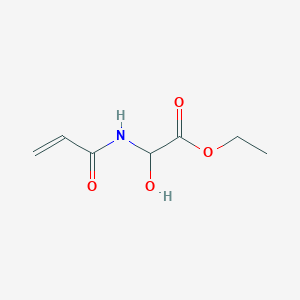

Ethyl (acryloylamino)(hydroxy)acetate

Description

Ethyl (acryloylamino)(hydroxy)acetate is an ester derivative featuring both acryloylamino and hydroxy functional groups. Structurally, it combines a reactive acryloyl moiety (CH₂=CHCO-) with a hydroxy-substituted acetate backbone. This compound is likely utilized as an intermediate in organic synthesis, particularly in polymer chemistry or pharmaceutical manufacturing, where acryloylamino groups are integral to crosslinking or bioactive molecule design .

Properties

CAS No. |

89995-70-0 |

|---|---|

Molecular Formula |

C7H11NO4 |

Molecular Weight |

173.17 g/mol |

IUPAC Name |

ethyl 2-hydroxy-2-(prop-2-enoylamino)acetate |

InChI |

InChI=1S/C7H11NO4/c1-3-5(9)8-6(10)7(11)12-4-2/h3,6,10H,1,4H2,2H3,(H,8,9) |

InChI Key |

UDGCJHOTVDOFIL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(NC(=O)C=C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl Cyanoacrylate (2-Cyano-2-Propenoic Acid Ethyl Ester)

- Structure: Contains a cyano group (CN) instead of the acryloylamino group.

- Properties: High reactivity due to electron-withdrawing cyano group, enabling rapid polymerization upon exposure to moisture .

- Applications: Primarily used as an adhesive (e.g., "super glue"). In contrast, the hydroxy and acryloylamino groups in the target compound may favor controlled polymerization or biocompatible applications .

- Safety : Classified as a skin and eye irritant; requires careful handling to prevent unintended bonding .

Ethyl 2-Hydroxyacetate

- Structure : Simpler ester with a single hydroxy group (CH₃COOCH₂CH₃ vs. CH₂=CHCONH-C(OH)COOEt).

- Properties : Lower molecular weight (104.10 g/mol) and higher volatility compared to the target compound .

- Applications: Used as a solvent or flavoring agent. The target compound’s acryloylamino group likely enhances its utility in synthetic chemistry or biomaterials .

Ethyl ({[Acryloyl(furan-2-ylmethyl)amino]acetyl}amino)acetate

- Synthesis: Prepared via nucleophilic substitution with heteroarylamines, suggesting similar synthetic routes for the target compound (e.g., acryloylation of amino esters) .

- Applications : Furan derivatives are common in drug discovery; the target compound’s hydroxy group may improve solubility for biomedical uses .

Ethyl 2-Phenylacetoacetate

- Structure: Features a phenyl group and acetoacetate moiety, differing in electronic and steric effects from the acryloylamino-hydroxy combination .

- Applications: Serves as a precursor in ketone synthesis. The target compound’s acryloylamino group could enable photo-crosslinking or conjugation with biomolecules .

Physicochemical and Functional Comparison

Table 1: Key Properties of Ethyl (acryloylamino)(hydroxy)acetate and Analogues

*Estimated based on structural analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.